![molecular formula C6H9N3 B1288946 6-Ethylpyrimidin-4-amine CAS No. 856160-67-3](/img/structure/B1288946.png)
6-Ethylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Ethylpyrimidin-4-amine involves the reaction of 6-vinylpyrimidin-4-amine in methanol, treated with 20% palladium hydroxide on carbon . Another study reported the design and synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .Molecular Structure Analysis
The molecular structure of 6-Ethylpyrimidin-4-amine can be analyzed using various analytical techniques. These include hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) . In addition, in silico docking experiments can be performed to elucidate the molecular binding mode .Chemical Reactions Analysis
The chemical reactions involving 6-Ethylpyrimidin-4-amine can be analyzed using transformer models for product, reactant, and reagent prediction tasks . Electroanalytical tools can also be utilized to investigate redox-active intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Ethylpyrimidin-4-amine can be analyzed using various techniques. These include techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .Scientific Research Applications
Antifungal Applications
6-Ethylpyrimidin-4-amine: derivatives have been synthesized and evaluated for their antifungal activities. These compounds have shown promising results against phytopathogenic fungi, with some exhibiting more potent effects than control fungicides . This suggests potential use in developing new classes of antifungal agents, which could be crucial for agriculture and controlling crop diseases.
Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives, including those related to 6-Ethylpyrimidin-4-amine , possess significant anti-inflammatory activities . They work by inhibiting the expression and activities of various inflammatory mediators, which could make them valuable in the treatment of chronic inflammatory diseases.
Synthesis of Novel Fungicides
The structure of 6-Ethylpyrimidin-4-amine has been used as a template for designing new fungicidal compounds. These novel derivatives have shown excellent fungicidal activity, which could lead to the development of more effective and safer fungicides for agricultural use .
Safety and Hazards
Mechanism of Action
Target of Action
6-Ethylpyrimidin-4-amine, like other pyrimidinamine derivatives, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential cellular energy source .
Biochemical Pathways
The primary biochemical pathway affected by 6-Ethylpyrimidin-4-amine is the electron transport chain within the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons along this chain, which in turn affects the synthesis of ATP . The downstream effects of this disruption can vary widely, as ATP is involved in a multitude of cellular processes.
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The primary result of 6-Ethylpyrimidin-4-amine’s action is a disruption in the production of ATP within cells due to its inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular energy production, which can have various effects depending on the specific cell type and organism. For example, in the context of its use as a fungicide, this disruption can lead to the death of the fungal cells .
properties
IUPAC Name |
6-ethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLWNRTYQTWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619971 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpyrimidin-4-amine | |
CAS RN |
856160-67-3 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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